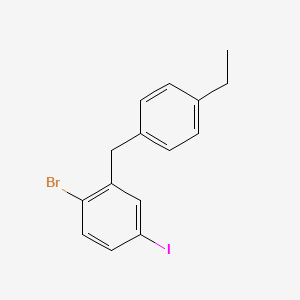
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Vue d'ensemble
Description
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with ethyl, bromine, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of 4-ethylbenzylbenzene. The process begins with the bromination of 4-ethylbenzylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromo-4-ethylbenzylbenzene. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the halogen atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for bromine substitution.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) for oxidizing the ethyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing halogen atoms.
Major Products Formed
Substitution: Formation of new aromatic compounds with different substituents.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 4-ethylbenzylbenzene.
Applications De Recherche Scientifique
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the aromatic rings . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene can be compared with other similar compounds such as:
1-Bromo-4-iodobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(4-Methylbenzyl)-1-bromo-4-iodobenzene: Contains a methyl group instead of an ethyl group, which may affect its reactivity and physical properties.
2-(4-Ethylbenzyl)-1-chloro-4-iodobenzene: Contains a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-bromo-2-[(4-ethylphenyl)methyl]-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrI/c1-2-11-3-5-12(6-4-11)9-13-10-14(17)7-8-15(13)16/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMARMCWDGBFBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
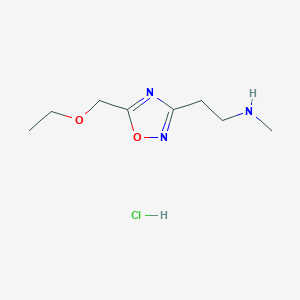
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
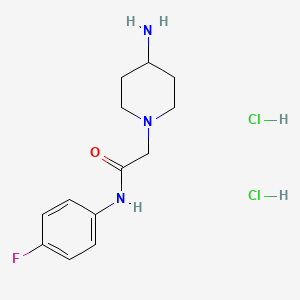
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
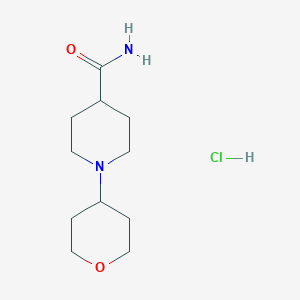
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
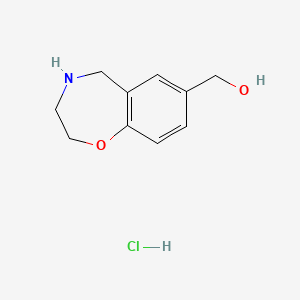
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
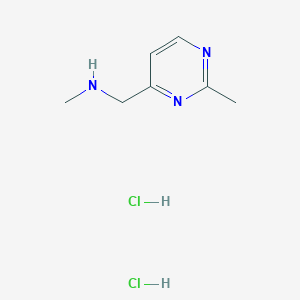
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)


